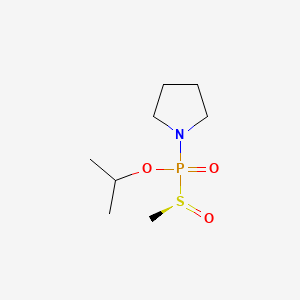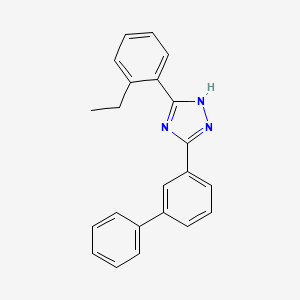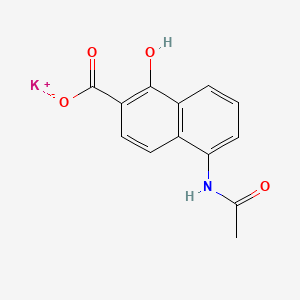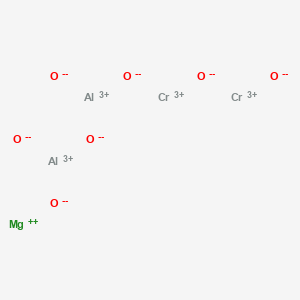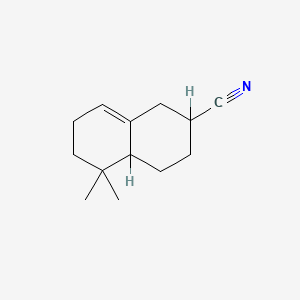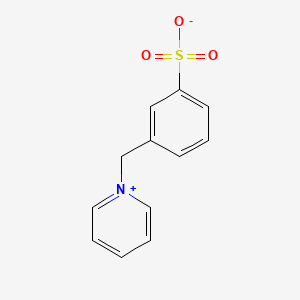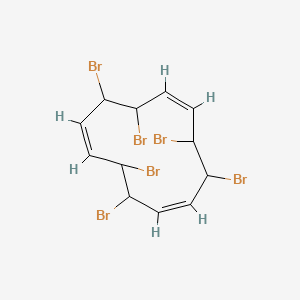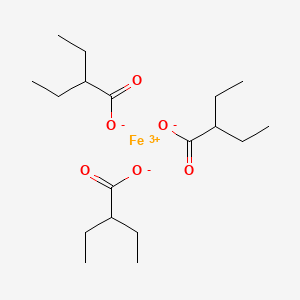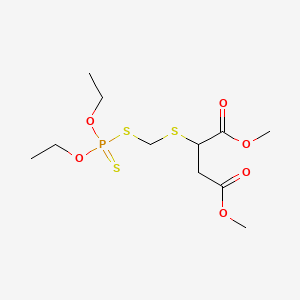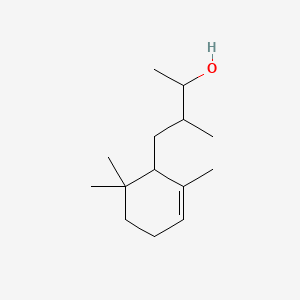
alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol: is a chemical compound with the molecular formula C14H26O It is known for its unique structure, which includes a cyclohexene ring with multiple methyl groups and a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring with the desired methyl substitutions. This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Addition of the Propanol Side Chain: The propanol side chain is introduced through a series of reactions, including alkylation and reduction processes. Common reagents used in these steps include alkyl halides and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexene derivatives
Aplicaciones Científicas De Investigación
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition or Activation: It may inhibit or activate enzymes involved in various metabolic pathways.
Modulation of Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparación Con Compuestos Similares
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol can be compared with other similar compounds, such as:
2,6,6-Trimethylcyclohex-2-ene-1-propan-1-ol: Similar structure but lacks the alpha and beta methyl groups.
2,6,6-Trimethylcyclohex-2-ene-1-ol: Similar structure but lacks the propanol side chain.
2,6,6-Trimethylcyclohex-2-en-1-one: Similar structure but contains a ketone group instead of the alcohol group.
Propiedades
Número CAS |
93980-72-4 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H26O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11-13,15H,6,8-9H2,1-5H3 |
Clave InChI |
AXHHYECTTZUORY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1CC(C)C(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




